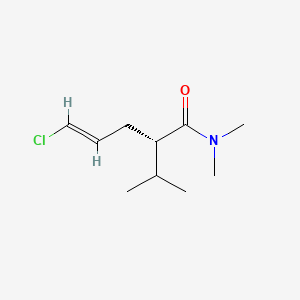

(2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide

Beschreibung

(2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide (CAS: 324519-68-8) is a chiral, chlorinated pentenamide derivative with the molecular formula C₁₀H₁₈ClNO and a molecular weight of 203.71 g/mol . It is an intermediate in the synthesis of Aliskiren, a renin inhibitor used for hypertension treatment . The compound features:

- A stereospecific (2S,4E) configuration.

- A chloro substituent at position 3.

- An isopropyl group at position 2.

- A dimethylamide group at the terminal position.

Its InChI key (InChI=1/C10H18ClNO/c1-8(2)9(6-5-7-11)10(13)12(3)4/h5,7-9H,6H2,1-4H3/b7-5+/t9-/m0/s1) highlights its structural complexity and stereochemical specificity .

Eigenschaften

CAS-Nummer |

324519-68-8 |

|---|---|

Molekularformel |

C10H18ClNO |

Molekulargewicht |

203.71 g/mol |

IUPAC-Name |

5-chloro-N,N-dimethyl-2-propan-2-ylpent-4-enamide |

InChI |

InChI=1S/C10H18ClNO/c1-8(2)9(6-5-7-11)10(13)12(3)4/h5,7-9H,6H2,1-4H3 |

InChI-Schlüssel |

MFPMAEZQAUDONN-UHFFFAOYSA-N |

SMILES |

CC(C)C(CC=CCl)C(=O)N(C)C |

Kanonische SMILES |

CC(C)C(CC=CCl)C(=O)N(C)C |

Synonyme |

(2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide; (S,E)-5-Chloro-2-isopropyl-N,N-dimethylpent-4-enamide; |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Two-Step Amidation Protocol

The most widely documented method involves converting (S)-(4E)-5-chloro-2-isopropyl-4-pentenoic acid to its corresponding amide via acid chloride formation and subsequent nucleophilic substitution.

Step 1: Acid Chloride Formation

Reagents : (S)-(4E)-5-chloro-2-isopropyl-4-pentenoic acid, oxalyl chloride (ClCO)₂O.

Conditions : Dichloromethane (DCM) solvent, temperature range -20°C to 20°C, 5 hours.

Mechanism : Oxalyl chloride reacts with the carboxylic acid to form the acyl chloride, releasing CO₂ and HCl.

Step 2: Amidation with Dimethylamine

Reagents : Dimethylamine hydrochloride, triethylamine (Et₃N).

Conditions : DCM solvent, temperature range -10°C to 20°C, 2.5 hours.

Mechanism : The acyl chloride reacts with dimethylamine in the presence of Et₃N, which neutralizes HCl, driving the reaction to completion.

Industrial-Scale Optimization

Large-scale synthesis requires meticulous control of temperature and stoichiometry to prevent side reactions. Key parameters include:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Oxalyl Chloride Ratio | 1.1–1.2 equivalents | Ensures complete acid conversion |

| Reaction Temperature | -10°C to 10°C | Minimizes epimerization |

| Triethylamine Quantity | 2.5 equivalents | Efficient HCl scavenging |

Industrial batches report ≥98% purity when using HPLC monitoring and silica gel chromatography for purification.

Raw Materials and Supply Chain Considerations

Key Precursors

Supplier Landscape

Major manufacturers include Zhuozhou Wenxi Import and Export Co., Ltd. (99%+ HPLC purity, $15.00–$10.00/kg) and Career Henan Chemical Co. (99% purity, $7.00/kg).

Challenges in Stereochemical Control

The (2S,4E) configuration necessitates chiral auxiliaries or asymmetric catalysis during precursor synthesis. Epimerization at C2 is a critical concern, mitigated by:

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of a dechlorinated product.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Hydroxylated derivatives or oxides.

Reduction: Dechlorinated products.

Substitution: Products with substituted functional groups, such as hydroxyl or amino derivatives.

Wissenschaftliche Forschungsanwendungen

(2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific enzymes or receptors.

Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific properties, such as polymers or coatings.

Biological Research: It is used in studies investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

Wirkmechanismus

The mechanism of action of (2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

Table 1: Key Structural and Functional Comparisons

Functional Group Impact on Physicochemical Properties

Chlorine Substituent: The 5-chloro group in 324519-68-8 introduces electron-withdrawing effects, increasing electrophilicity at the α,β-unsaturated amide moiety compared to non-chlorinated analogs. This enhances reactivity in Michael addition reactions, critical for Aliskiren synthesis . In contrast, the hydroxy and phenyl groups in the pentenamide derivatives from reduce electrophilicity, favoring hydrogen-bonding interactions .

Dimethylamide vs. Carboxylic Acid :

- The N,N-dimethylamide in 324519-68-8 improves lipophilicity (logP ~2.5) compared to its carboxylic acid precursor (logP ~1.8), enhancing membrane permeability in pharmacological contexts .

- The carboxylic acid (324519-66-6) is more polar, favoring aqueous solubility but requiring activation (e.g., conversion to acid chloride) for amide bond formation .

Stereochemical Influence :

Biologische Aktivität

(2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide, commonly referred to as a derivative of 4-pentenamide, exhibits significant biological activity that has garnered attention in pharmaceutical research. Its unique structure, characterized by a chloro substituent and a dimethylamide group, contributes to its interaction with biological systems. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₁₈ClNO

- Molecular Weight : 203.709 g/mol

- CAS Number : 324519-68-8

- Density : 1.0 ± 0.1 g/cm³

- Boiling Point : 277.0 ± 33.0 °C

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its potential as a pharmaceutical agent. The following sections summarize key findings related to its efficacy and mechanisms.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the biosynthesis of certain biomolecules.

- Receptor Interaction : The compound exhibits affinity for various receptors, which may mediate its pharmacological effects. This includes interactions with G-protein coupled receptors (GPCRs) that are crucial for signal transduction in cells.

Pharmacological Studies

Recent research has highlighted the compound's potential therapeutic applications:

Antihypertensive Properties

A study investigated the antihypertensive effects of this compound as an intermediate in the synthesis of Aliskiren, a known antihypertensive drug. Results indicated that the compound could lower blood pressure in animal models through the inhibition of the renin-angiotensin system (RAS) .

Anti-inflammatory Effects

Another study explored the anti-inflammatory properties of this compound. It was found to reduce pro-inflammatory cytokine levels in vitro, suggesting a potential role in managing inflammatory diseases .

Case Studies and Experimental Findings

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of this compound likely involves amidation of its carboxylic acid precursor (e.g., (2S,4E)-5-Chloro-2-(1-methylethyl)-4-pentenoic acid) with dimethylamine. Key challenges include controlling stereochemistry (2S,4E configuration) and minimizing side reactions like epimerization. Optimization strategies:

- Use coupling agents such as EDC/HOBt to enhance amidation efficiency .

- Employ low-temperature conditions (<0°C) during critical steps to preserve stereochemical integrity .

- Monitor reaction progress via TLC or LC-MS to identify intermediates and byproducts .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., for 4E double bond) and NOE experiments .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (CHClNO) and isotopic patterns .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm) and absence of residual carboxylic acid O-H peaks .

- Chiral HPLC : Assess enantiomeric purity (>98% ee) using chiral stationary phases .

Advanced Research Questions

Q. How can computational methods predict the reactivity or stereochemical outcomes in derivatives of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies to predict stereochemical outcomes during synthesis (e.g., E/Z isomerization risks) .

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to guide derivatization for enhanced binding affinity .

- Docking Studies : Screen virtual libraries of derivatives against protein databases (e.g., PDB) to prioritize synthesis targets .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, solvent controls) to identify confounding variables .

- Dose-Response Curves : Re-evaluate IC values under standardized protocols to rule out solvent effects (e.g., DMSO tolerance) .

- Proteomic Profiling : Use mass spectrometry to detect off-target interactions that may explain divergent results .

Q. How to design experiments to study the compound's stability under various conditions (pH, temperature, light)?

- Methodological Answer :

- Forced Degradation Studies :

- Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH (25–60°C) and monitor degradation via HPLC .

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and quantify degradation products .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Data Contradiction Analysis

Q. How to address discrepancies in reported NMR chemical shifts for this compound?

- Methodological Answer :

- Solvent Calibration : Ensure shifts are referenced to residual solvent peaks (e.g., CDCl at 7.26 ppm for H) .

- Paramagnetic Shifts : Check for trace metal contaminants (e.g., Fe) that may alter shift values .

- Collaborative Validation : Cross-validate data with independent labs using identical instrumentation (e.g., 500 MHz NMR) .

Experimental Design Considerations

Q. What in vitro assays are suitable for probing the compound's mechanism of action?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorogenic substrates to measure inhibition kinetics (e.g., protease or kinase targets) .

- Cellular Uptake Studies : Employ LC-MS/MS to quantify intracellular concentrations in relevant cell models .

- Transcriptomic Analysis : Perform RNA-seq to identify differentially expressed genes post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.